molecular formula C8H7Br2NO B12964820 2-Bromo-1-(2-bromo-6-methylpyridin-3-yl)ethanone

2-Bromo-1-(2-bromo-6-methylpyridin-3-yl)ethanone

Cat. No.: B12964820
M. Wt: 292.95 g/mol
InChI Key: LOSBVSHDUUOCNL-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-6-methylpyridin-3-yl)ethanone is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of two bromine atoms and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-bromo-6-methylpyridin-3-yl)ethanone typically involves the bromination of 2-methylpyridine derivatives. One common method includes the reaction of 2-methyl-6-bromopyridine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required purity standards for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromo-6-methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-1-(2-bromo-6-methylpyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromo-6-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyridine ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

IUPAC Name

2-bromo-1-(2-bromo-6-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H7Br2NO/c1-5-2-3-6(7(12)4-9)8(10)11-5/h2-3H,4H2,1H3

InChI Key

LOSBVSHDUUOCNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)CBr)Br

Origin of Product

United States

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